molecular formula C9H10N2O2 B12102640 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one CAS No. 1393555-54-8

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B12102640
CAS No.: 1393555-54-8
M. Wt: 178.19 g/mol
InChI Key: WWUQIUFKGIWHEM-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1393555-54-8

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-methoxy-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-6-2-8(12)10-4-7(6)5-11-9/h3,5H,2,4H2,1H3,(H,10,12)

InChI Key

WWUQIUFKGIWHEM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CNC(=O)CC2=C1

Origin of Product

United States
Foundational & Exploratory

Literature review on 6-methoxy-substituted naphthyridinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-methoxy-substituted naphthyridinone scaffolds , a privileged class of heterocycles in modern medicinal chemistry.[1] These scaffolds function as bioisosteres of quinolones and play a critical role in the development of next-generation antibacterials, kinase inhibitors, and antimalarials.

Executive Summary

The 6-methoxy-substituted naphthyridinone scaffold represents a strategic structural modification of the classic quinolone and naphthyridine cores.[1] While 1,8-naphthyridinones (e.g., nalidixic acid derivatives) are well-established antibacterials, the 1,5-naphthyridinone and 1,7-naphthyridinone isomers featuring a 6-methoxy substituent have emerged as potent scaffolds for targeting bacterial topoisomerases, plasmodial kinases (PI4K), and mammalian kinases (e.g., mTOR, CDK5).[2]

The 6-methoxy group is not merely a lipophilic appendage; it serves as a critical hydrogen-bond acceptor , modulates the pKa of the adjacent nitrogen, and alters the electronic density of the aromatic system, thereby influencing metabolic stability and binding affinity.

Structural Chemistry & Rationale

Isomerism and Numbering

The term "naphthyridinone" encompasses several isomers. The biological activity of the 6-methoxy substituent is highly dependent on the specific ring system:

  • 1,5-Naphthyridin-4(1H)-one: The 6-methoxy group is located on the pyridine ring distal to the carbonyl.[1] This is a key scaffold for Type II Topoisomerase inhibitors (antibacterials) and PI4K inhibitors (antimalarials).[2]

  • 1,6-Naphthyridin-2(1H)-one: Used extensively in kinase inhibitors (e.g., CDK5, Syk).[2] Note: In 1,6-naphthyridine, position 6 is a nitrogen atom; therefore, "6-methoxy" typically refers to a methoxy group at position 6 of a different isomer (like 1,5 or 1,7) or a substituted derivative where the numbering shifts due to fusion (e.g., benzo-fused systems).[2]

  • 1,7-Naphthyridin-4(1H)-one: The 6-methoxy variant is a known intermediate for tyrosine kinase inhibitors targeting cancer cell proliferation.[1]

The "6-Methoxy" Effect
  • Electronic Modulation: The methoxy group at C6 acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This can enhance cation-pi interactions in the binding pocket.[1]

  • Solubility & Permeability: Compared to a hydrogen or methyl substituent, the methoxy group improves the balance between hydrophilicity (via the oxygen atom) and lipophilicity (via the methyl group), often optimizing the LogD for membrane permeability.

  • Metabolic Blocking: Placing a methoxy group at a metabolically labile site (often para to a ring nitrogen) can block oxidative metabolism (e.g., by cytochrome P450s), prolonging the half-life (

    
    ) of the drug candidate.[2]
    

Synthetic Methodologies

The synthesis of 6-methoxy-substituted naphthyridinones typically relies on the Gould-Jacobs reaction or Friedländer condensation .[1] Below is the industry-standard protocol for the 1,5-naphthyridinone core.

Core Synthesis: 6-Methoxy-1,5-naphthyridin-4(1H)-one

This route uses 6-methoxy-3-aminopyridine as the starting material, ensuring the methoxy group is pre-installed at the correct position.[1]

DOT Diagram: General Synthetic Pathway

Synthesis Start 6-Methoxy-3-aminopyridine (Starting Material) Intermediate Enamine Intermediate (Acrylate) Start->Intermediate Condensation (110°C) EMME Diethyl ethoxymethylene malonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Elimination of EtOH Product 6-Methoxy-1,5-naphthyridin- 4(1H)-one (Core) Cyclization->Product Gould-Jacobs Reaction

Caption: Step-wise synthesis of the 6-methoxy-1,5-naphthyridinone core via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Objective: Synthesis of 6-methoxy-1,5-naphthyridin-4(1H)-one.

Reagents:

  • 6-Methoxy-3-aminopyridine (1.0 eq)[1][2]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[2]

  • Ethanol (for recrystallization)[2][3]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 6-methoxy-3-aminopyridine and EMME. Heat to 110–120°C for 2 hours.[1] The reaction will evolve ethanol, which is removed.

    • Checkpoint: Monitor by TLC.[1][2] The formation of the enamine intermediate is quantitative.

  • Cyclization (Critical Step): Pre-heat Dowtherm A (10 mL/g of substrate) to 250°C (reflux). Add the enamine intermediate dropwise or portion-wise to the boiling solvent.

    • Why: Rapid addition to high heat prevents polymerization and favors the intramolecular cyclization.[1]

    • Duration: Maintain reflux for 30–45 minutes until the evolution of ethanol ceases.

  • Isolation: Cool the mixture to room temperature. The product often precipitates out.[1] Add hexane or diethyl ether to facilitate precipitation if necessary.[1] Filter the solid.[1]

  • Purification: Recrystallize from boiling ethanol or DMF to yield the pure 6-methoxy-1,5-naphthyridin-4(1H)-one as a tan/off-white solid.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet at C2 (approx.[1][2] 8.0–8.5 ppm) and the methoxy singlet (approx.[2] 3.9 ppm).[1][2]

    • MS (ESI): [M+H]+ peak corresponding to the molecular weight (MW = 176.17 g/mol ).[2]

Medicinal Chemistry & SAR

The 6-methoxy-substituted naphthyridinone scaffold exhibits versatile biological activities depending on the substituents at the N1 and C3 positions.[1]

Structure-Activity Relationship (SAR) Table
Target ClassCore ScaffoldKey SubstituentsMechanism of Action
Antibacterial 1,5-Naphthyridin-4-oneC3: Carboxylic acid / AmideN1: Cyclopropyl / EthylInhibition of DNA Gyrase and Topo IV .[1][4] The 6-methoxy group enhances binding to the ParC/GyrA subunit.[1]
Antimalarial 1,5-Naphthyridin-4-oneC2/C8: Aryl or Heteroaryl groupsInhibition of PI4K (Phosphatidylinositol 4-kinase).[1][2] 6-methoxy improves solubility and metabolic stability.[1]
Kinase Inhibitor 1,6-Naphthyridin-2-oneC7: Urea / Amide linkersInhibition of CDK5 or Syk .[1] The methoxy group (often on a fused ring or adjacent) acts as a hinge binder.[2]
Anticancer 1,7-Naphthyridin-4-oneC3: CarbonitrileC4: Anilino groupInhibition of EGFR/ErbB2 . 6-methoxy enhances selectivity over other kinases.[1]
Biological Mechanism Map

The following diagram illustrates how the 6-methoxy-1,5-naphthyridinone core interacts with different biological targets based on peripheral substitutions.

SAR Core 6-Methoxy-1,5-Naphthyridinone (Core Scaffold) Bacteria Target: Bacterial Topoisomerases (Gyrase / Topo IV) Core->Bacteria + C3-COOH + N1-Cyclopropyl Malaria Target: Plasmodium PI4K (Lipid Kinase) Core->Malaria + C2-Aryl Cancer Target: Mammalian Kinases (mTOR / EGFR) Core->Cancer + C4-Anilino Mech_Bact Mechanism: Intercalation & H-Bonding (C3-COOH required) Bacteria->Mech_Bact Mech_Mal Mechanism: ATP-Competitive Inhibition (C2/C8 substitution) Malaria->Mech_Mal Mech_Canc Mechanism: Hinge Region Binding (N1/C3 interactions) Cancer->Mech_Canc

Caption: Divergent biological applications of the 6-methoxy-1,5-naphthyridinone scaffold based on peripheral functionalization.

Case Study: Antibacterial Efficacy

Research indicates that 3-fluoro-6-methoxy-1,5-naphthyridine derivatives possess broad-spectrum antibacterial activity.[1][4][5]

  • Potency: These compounds show single-digit micromolar IC50 values against S. aureus DNA gyrase.[1][6]

  • Selectivity: The 6-methoxy group specifically improves efficacy against quinolone-resistant strains by altering the binding mode, allowing the molecule to bypass common mutations in the Quinoline Resistance-Determining Region (QRDR).[2]

  • PK Profile: The methoxy group reduces lipophilicity compared to a methyl group, lowering the volume of distribution (

    
    ) slightly but improving plasma free fraction.
    

References

  • BenchChem. "Synthesis of 4-Methoxy-1,5-naphthyridine: An In-depth Technical Guide."[1] BenchChem Technical Resources. Link[2]

  • Singh, S. B., et al. "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines." Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Malojevic, G., et al. "Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors."[7] WO 2021/067569 A1, 2021.[7] Link[2]

  • Litavic, T., et al. "Identification of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors." Journal of Medicinal Chemistry, 2018. Link[2]

  • TaiGen Biotechnology. "Nemonoxacin (TG-873870): A Non-Fluorinated Quinolone."[1][2] Antimicrobial Agents and Chemotherapy, 2010. Link[2]

Sources

Electronic Structure and Tautomerism of 1,4-dihydro-2,7-naphthyridin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1,4-dihydro-2,7-naphthyridin-3(2H)-one scaffold is a critical heterocyclic system, forming the core of numerous molecules with significant pharmacological potential.[1][2] Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and analgesic effects.[1][3][4] A profound understanding of the fundamental physicochemical properties of this scaffold is paramount for the rational design of new therapeutic agents. Central to its characterization is the phenomenon of tautomerism, specifically the dynamic equilibrium between its lactam (amide) and lactim (imidol) forms. This guide provides a comprehensive exploration of the electronic structure and tautomeric behavior of these compounds, offering researchers a synthesized framework of theoretical principles, field-proven experimental protocols, and computational strategies.

The Principle of Tautomerism in Naphthyridinones

Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium and can be interconverted through the formal migration of an atom or group, most commonly a proton.[5][6] In the context of 1,4-dihydro-2,7-naphthyridin-3(2H)-ones, the primary equilibrium is the amide-imidol tautomerism, a specific type of lactam-lactim tautomerism.[7][8][9]

  • Lactam (Amide) Form: This tautomer features a carbonyl group (C=O) at the 3-position and a proton on the adjacent nitrogen atom (N2).

  • Lactim (Imidol) Form: This tautomer is characterized by a hydroxyl group (O-H) at the 3-position, resulting from the migration of the N2 proton to the carbonyl oxygen, and a carbon-nitrogen double bond (C=N) within the ring.

The position of this equilibrium is not fixed; it is exquisitely sensitive to environmental factors such as solvent polarity, temperature, and pH, as well as electronic effects from substituents on the naphthyridine ring.[10][11] Accurately determining the dominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and reactivity, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profiles.

Tautomerism_General Lactam Lactam (Amide) Form (C=O) Lactim Lactim (Imidol) Form (O-H, C=N) Lactam->Lactim Proton Transfer

Caption: General Lactam-Lactim Tautomeric Equilibrium.

Elucidating Tautomeric Preference: A Multi-Faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of tautomers in solution. It provides direct, atom-specific information, allowing for unambiguous assignment.

Causality of Method Selection: The lactam and lactim forms possess distinct magnetic environments for their nuclei. ¹H NMR can differentiate the N-H proton of the lactam from the O-H proton of the lactim, although both are exchangeable. More definitively, ¹³C NMR shows a characteristic carbonyl carbon signal (~160-170 ppm) for the lactam, which is absent in the lactim, the latter instead showing a C-O signal at a different chemical shift.[12] Two-dimensional techniques like HSQC and HMBC are critical for resolving ambiguities, especially in complex substituted derivatives, by correlating proton and carbon signals.[12][13]

Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 1,4-dihydro-2,7-naphthyridin-3(2H)-one derivative in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can shift the tautomeric equilibrium. Running spectra in multiple solvents of varying polarity is highly recommended.

  • Deuterium Exchange Validation: To confirm the identity of labile N-H or O-H protons, acquire a standard ¹H NMR spectrum. Then, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of a signal confirms it as an exchangeable proton.[14]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the aromatic protons and the labile N-H/O-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The key diagnostic signal is the presence or absence of a peak in the carbonyl region (160-180 ppm).

  • 2D NMR Acquisition (HSQC/HMBC):

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify protons directly attached to specific carbons.

    • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations. This is crucial for assigning quaternary carbons and confirming the overall connectivity, solidifying the identification of either the lactam or lactim backbone.[13]

  • Data Analysis: Integrate signals and analyze chemical shifts and coupling constants. Compare the observed data with literature values for known lactam and lactim systems to determine the predominant tautomer in the chosen solvent.[15][16]

Vibrational Spectroscopy (FT-IR): Identifying Key Functional Groups

Infrared spectroscopy probes the vibrational frequencies of functional groups, which serve as fingerprints for the two tautomers.

Causality of Method Selection: The C=O bond of the lactam form exhibits a strong, characteristic stretching absorption between 1650-1700 cm⁻¹. This peak is absent in the lactim tautomer. Conversely, the lactim form will display a broad O-H stretching band (~3200-3600 cm⁻¹) and a C=N stretching vibration, which is often found in the 1600-1650 cm⁻¹ region.[17] Advanced techniques like two-dimensional IR (2D IR) spectroscopy can resolve overlapping peaks and even monitor the kinetics of tautomer interconversion on a nanosecond timescale.[10][18]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If analyzing in solution, deposit a drop of a concentrated solution onto the crystal and allow the solvent to evaporate.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a self-validating step to ensure that atmospheric H₂O and CO₂ are subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction). Identify the key diagnostic peaks: the presence of a strong C=O stretch indicates the lactam form is present, while its absence and the presence of a broad O-H band suggest the lactim form.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

The conjugated π-electron systems of the lactam and lactim tautomers are different, leading to distinct electronic transitions that can be observed by UV-Vis spectroscopy.

Causality of Method Selection: The lactam and lactim forms have different chromophores. The lactam tautomer's electronic structure often results in absorption maxima (λ_max) at different wavelengths compared to the more extensively conjugated or electronically distinct lactim tautomer.[19][20] By observing how λ_max shifts with changes in solvent polarity (solvatochromism), one can infer the nature of the ground and excited states, providing evidence for the predominant tautomer in solution.[21]

Experimental Protocol: Solvatochromism Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or Methanol).

  • Serial Dilution: Prepare a series of solutions of identical concentration in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 600 nm, using the pure solvent as a blank for each measurement.

  • Data Analysis: Identify the λ_max for each solvent. A significant and systematic shift in λ_max with solvent polarity is indicative of a change in the electronic distribution, which can be correlated with a specific tautomeric form.

Workflow cluster_exp Experimental Elucidation cluster_comp Computational Validation Compound Naphthyridinone Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D, D₂O ex.) Compound->NMR IR FT-IR Spectroscopy (C=O vs O-H) Compound->IR UV UV-Vis Spectroscopy (Solvatochromism) Compound->UV Conclusion Structural Assignment & Tautomer Ratio NMR->Conclusion IR->Conclusion UV->Conclusion DFT Quantum Calculations (DFT) (Gas Phase & Solvated) Energy Relative Energies (ΔG) [Lactam vs Lactim] DFT->Energy Spectra Predicted Spectra (NMR, IR) DFT->Spectra Energy->Conclusion Spectra->Conclusion

Caption: Integrated workflow for tautomer analysis.

Computational Chemistry: A Predictive and Corroborative Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of tautomers and for aiding in the interpretation of experimental spectra.[22][23]

Causality of Method Selection: Computational methods can calculate the ground-state energies of the optimized geometries of each tautomer. The tautomer with the lower calculated Gibbs free energy (ΔG) is predicted to be the more stable and thus more abundant form.[24] It is crucial to perform these calculations both in the gas phase (to understand intrinsic stability) and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions, as solvent can dramatically alter the equilibrium.[25][26] The failure to account for solvent is a common pitfall that can lead to erroneous predictions. Furthermore, these calculations can predict NMR chemical shifts and vibrational frequencies, which can be directly compared to experimental data to confirm peak assignments.[27][28]

General Workflow for DFT Calculations

  • Structure Generation: Build the 3D structures of both the lactam and lactim tautomers in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This should be done for the gas phase and for each solvent used in the experimental studies.[22][23]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to calculate Gibbs free energy.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in each environment. The difference in energy (ΔΔG) can be used to estimate the equilibrium constant (K_eq).

  • Spectra Prediction (Optional): Use the final optimized structures to calculate NMR shielding tensors and IR vibrational frequencies to correlate with experimental results.

Table 1: Hypothetical Quantitative Data from a Combined Approach

MethodSolventObservation / CalculationImplied Dominant Tautomer
¹³C NMR DMSO-d₆Signal observed at 168.5 ppmLactam
FT-IR Solid StateStrong absorption at 1695 cm⁻¹Lactam
UV-Vis Hexaneλ_max = 315 nm-
UV-Vis Waterλ_max = 340 nm (bathochromic shift)Lactim (stabilized by H-bonding)
DFT (ΔG) Gas PhaseLactam is 2.1 kcal/mol lowerLactam
DFT (ΔG) Water (PCM)Lactim is 0.5 kcal/mol lowerLactim

Conclusion for the Drug Development Professional

The tautomeric state of a 1,4-dihydro-2,7-naphthyridin-3(2H)-one is not a static property but a dynamic equilibrium. For researchers in drug development, assuming a single structure can be misleading. The lactam form presents a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim form presents both a donor and acceptor in its O-H group. This difference fundamentally alters how the molecule will interact with a biological target, such as an enzyme active site.

Therefore, a rigorous, multi-technique characterization as outlined in this guide is not merely an academic exercise. It is a prerequisite for understanding structure-activity relationships (SAR), building accurate pharmacophore models, and ultimately, designing more potent and selective drug candidates based on the 2,7-naphthyridine scaffold. The integration of high-level spectroscopy with robust computational modeling provides the most reliable and self-validating system for this critical analysis.

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  • Raczyńska, E. D., & Ośmiałowski, B. (2004). Quantum chemical studies on tautomeric equilibria in chlorokojic and azidokojic acids. Journal of Molecular Structure: THEOCHEM, 681(1-3), 113-119.
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  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2640. Available at: [Link]

  • Le Guennic, B., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(23), 5223-5231. Available at: [Link]

  • Unknown Author. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... ResearchGate. Available at: [Link]

  • Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Computed UV−vis spectra of the most significant tautomers/ conformers... ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). The amide‐imidol tautomerism and bonding mode of the ligand. ResearchGate. Available at: [Link]

  • da Silva, A. B. F., et al. (2009). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Amide-iminol tautomerism in the title compound. ResearchGate. Available at: [Link]

  • Kołaczkowski, M., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal, 7(1), 28. Available at: [Link]

  • Allen Overseas. (n.d.). Tautomerism- Definition, Concept, Conditions and Types. Allen Overseas. Available at: [Link]

  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards. Available at: [Link]

  • Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available at: [Link]

  • da Silva, A. B. F., et al. (2009). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Scite.ai. Available at: [Link]

Sources

Metabolic stability predictions for methoxy-naphthyridinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxy-naphthyridinone scaffold has emerged as a privileged structure in the design of kinase inhibitors, particularly for DNA Damage Response (DDR) targets such as ATM (Ataxia Telangiectasia Mutated) and ATR. While the naphthyridinone core provides essential hydrogen-bonding motifs for hinge binding, the methoxy substituents—often employed to tune lipophilicity and fill hydrophobic pockets—introduce significant metabolic liabilities. This guide details the mechanistic basis of this instability, provides a self-validating experimental workflow for assessment, and outlines medicinal chemistry strategies for optimization.

The Chemical Context: Efficacy vs. Liability

Naphthyridinones (specifically 1,6- and 1,7-naphthyridinones) function as potent ATP-competitive inhibitors. A prime example is AZD1390 , a brain-penetrant ATM inhibitor currently in clinical trials for glioblastoma.[1]

  • Pharmacophore Utility: The methoxy group (-OCH₃) is frequently positioned to interact with the ribose-binding pocket or solvent-exposed regions of the kinase domain. It improves Lipophilic Ligand Efficiency (LLE) by balancing permeability with potency.

  • The Liability: The electron-rich nature of the naphthyridinone ring can activate attached alkoxy groups toward Cytochrome P450 (CYP)-mediated oxidation. The primary clearance pathway is often O-demethylation , primarily driven by CYP3A4 and CYP2D6 isoforms.

Mechanism of Instability: CYP-Mediated O-Dealkylation

To predict stability, one must understand the degradation mechanism. The methoxy group is a "metabolic soft spot." The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, initiated by the high-valent Iron-Oxo species (Compound I) of the CYP enzyme.

Mechanistic Pathway
  • Abstraction: CYP Compound I abstracts a hydrogen atom from the methoxy methyl group, forming a carbon-centered radical.

  • Rebound: Rapid oxygen rebound forms an unstable hemiacetal intermediate.

  • Collapse: The hemiacetal spontaneously collapses, releasing formaldehyde and revealing the hydroxylated naphthyridinone (often a phenol or lactam tautomer), which is rapidly glucuronidated (Phase II metabolism).

DOT Diagram 1: CYP-Mediated O-Demethylation Pathway

MetabolicPathway Parent Methoxy-Naphthyridinone (Parent) Radical C-Centered Radical (Intermediate) Parent->Radical CYP450 (FeO)3+ H-Abstraction Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal Oxygen Rebound Products Hydroxy-Naphthyridinone + Formaldehyde Hemiacetal->Products Spontaneous Collapse PhaseII O-Glucuronide (Excreted) Products->PhaseII UGT Glucuronidation

Caption: Step-wise oxidative cleavage of the methoxy group leading to clearance.

Predictive & Experimental Workflow

A robust DMPK (Drug Metabolism and Pharmacokinetics) strategy integrates in silico prediction with in vitro validation.

Tier 1: In Silico Prediction (Prioritization)

Before synthesis, evaluate the Site of Metabolism (SOM) using tools like StarDrop (P450 Module) or ADMET Predictor .

  • Metric: Look for high "Metabolic Lability" scores specifically on the methoxy carbon.

  • Logic: If the methoxy group has a higher lability score than the naphthyridinone core carbons, O-demethylation will be the rate-limiting step for clearance.

Tier 2: In Vitro Validation (The "Truth")

The Microsomal Stability Assay is the gold standard for determining Intrinsic Clearance (


).

Protocol: Human Liver Microsomes (HLM) Stability Assay

  • Objective: Determine

    
     and 
    
    
    
    of the test compound.
  • System: Pooled Human Liver Microsomes (contains CYP1A2, 2C9, 2C19, 2D6, 3A4).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock of the methoxy-naphthyridinone in DMSO.

    • Dilute to 1 µM working concentration in Potassium Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid CYP inhibition.

  • Pre-Incubation:

    • Mix 1 µM compound with microsomes (0.5 mg/mL protein concentration).

    • Incubate at 37°C for 5 minutes. Causality: Allows compound to bind non-specifically to proteins before reaction starts.

  • Initiation:

    • Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2). Causality: NADPH is the essential electron donor for the CYP catalytic cycle.

  • Sampling:

    • At T=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin). Causality: ACN precipitates proteins and halts enzymatic activity instantly.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to track parent depletion.

Data Analysis Table:

Parameter Formula Interpretation

| Elimination Rate (


)  | Slope of 

vs. Time | Rate of depletion. | | Half-life (

)
|

| Time to reduce concentration by 50%. | | Intrinsic Clearance (

)
|

| Measure of enzymatic efficiency (µL/min/mg). |

Integrated Screening Workflow

To ensure resources are not wasted on unstable compounds, follow this decision tree.

DOT Diagram 2: Metabolic Stability Decision Tree

DecisionTree Start New Methoxy-Naphthyridinone Design InSilico Tier 1: StarDrop/Metasite Predict SOM Start->InSilico Decision1 Methoxy is primary Soft Spot? InSilico->Decision1 Modify Redesign: Deuterate or Fluorinate Decision1->Modify Yes (High Risk) HLM Tier 2: HLM Stability Assay (Experimental) Decision1->HLM No (Low Risk) Modify->InSilico Re-evaluate Result Calculate CL_int HLM->Result MetID Tier 3: Metabolite ID (Confirm O-demethylation) Result->MetID High Clearance Advance Advance to PK (In Vivo) Result->Advance Low Clearance MetID->Modify Methoxy Cleaved

Caption: Iterative workflow from prediction to experimental validation.

Optimization Strategies

If the HLM assay confirms high clearance driven by O-demethylation, employ these medicinal chemistry tactics:

  • Deuteration (

    
    ): 
    
    • Concept: The Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond.

    • Impact: Can reduce the rate of HAT (Hydrogen Atom Transfer) by CYP enzymes, potentially improving

      
       without changing potency or lipophilicity.
      
    • Reference: See AZD1390 development, where metabolic stability was a key optimization parameter.

  • Fluorination (

    
     or 
    
    
    
    ):
    • Concept: Fluorine is bioisosteric to hydrogen but tightly bound and electron-withdrawing.

    • Impact: Completely blocks hydrogen abstraction at that site. However, it significantly alters the electronic properties of the naphthyridinone ring, which may affect kinase hinge binding.

  • Steric Shielding:

    • Concept: Introduce a substituent (e.g., Methyl, Chloro) on the naphthyridinone ring ortho to the methoxy group.

    • Impact: Sterically hinders the approach of the bulky CYP heme iron-oxo complex.

References

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. (2020). [Link]

  • Pike, K. G., et al. Discovery of AZD1390: A High-Quality, Potent, and Selective Inhibitor of ATM Kinase with the Ability to Cross the Blood-Brain Barrier.[1] Molecular Cancer Therapeutics. (2018). [Link]

  • Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation.[Link]

  • Barnes, K., et al. Kirchmair, J. et al. Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery (2015). [Link]

Sources

Methodological & Application

Advanced Application Note: Catalytic Hydrogenation Methods for Naphthyridine Ring Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The naphthyridine scaffold (diaza-naphthalene) presents a unique challenge in catalytic hydrogenation due to the presence of two basic nitrogen atoms and electronically distinct aromatic rings. Selective reduction to 1,2,3,4-tetrahydronaphthyridines (partial reduction) or decahydronaphthyridines (exhaustive reduction) requires precise control over catalyst choice, solvent acidity, and hydrogen pressure.

This guide moves beyond generic "reduction" recipes. It provides a mechanistic framework for selecting conditions based on the specific naphthyridine isomer (1,5-, 1,6-, 1,8-) and the desired oxidation state, supported by self-validating protocols and authoritative references.

Strategic Analysis: Mechanistic Drivers of Selectivity

The Chemisorption Challenge

Naphthyridines are strong


-donors. The basic nitrogen lone pairs can bind irreversibly to Lewis acidic metal surfaces (catalyst poisoning), halting the reaction.
  • Solution: Protonation of the nitrogen using Brønsted acids (e.g., HCl, AcOH) or use of electron-rich solvents prevents "flat" adsorption and poisoning, facilitating the required "edge-on" adsorption for hydrogenation.

Regioselectivity (Partial Reduction)

In unsubstituted naphthyridines, the rings are equivalent. However, in substituted systems (e.g., 2-phenyl-1,8-naphthyridine), the ring with lower electron density (often the one without electron-donating substituents or the one activated by protonation) reduces first.

  • Pd/C typically favors the reduction of the more electron-deficient ring (often the pyridine ring containing the least steric hindrance).

  • PtO₂ (Adams' Catalyst) in acidic media is more aggressive and often required for exhaustive reduction.

Decision Matrix: Workflow for Catalyst Selection

G Start Substrate: Naphthyridine Derivative Target Target Product? Start->Target Partial Tetrahydronaphthyridine (Partial Reduction) Target->Partial One Ring Full Decahydronaphthyridine (Exhaustive Reduction) Target->Full Both Rings Chiral Is Enantioselectivity Required? Partial->Chiral ProtoC PROTOCOL C: High-Pressure PtO2/Acid (Harsh Conditions) Full->ProtoC ProtoA PROTOCOL A: Heterogeneous Pd/C or PtO2 (Mild Pressure) Chiral->ProtoA No (Racemic) ProtoB PROTOCOL B: Homogeneous Ru/Ir Transfer Hydrogenation (Chiral Ligands) Chiral->ProtoB Yes (Asymmetric)

Figure 1: Strategic decision tree for selecting the appropriate hydrogenation protocol based on target structure and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: Regioselective Partial Reduction (Heterogeneous)

Target: 1,2,3,4-Tetrahydronaphthyridines (Racemic) Mechanism: Surface-mediated H-addition. Best For: 1,5-, 1,6-, and 1,8-naphthyridines where one ring is to be preserved.

Materials:

  • Substrate: 1.0 mmol Naphthyridine

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 or equivalent) - Load: 10-20 wt% relative to substrate.

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3-5 bar).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of substrate in 10 mL of EtOH.

    • Critical Step: If the reaction is sluggish, add 1.0 equivalent of HCl (1M in ether) or switch solvent to glacial acetic acid to activate the pyridine ring.

  • Catalyst Addition: Under an Argon blanket, carefully add 10 wt% Pd/C (e.g., 20 mg for 100 mg substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate and backfill with H₂ (x3). Stir vigorously at Room Temperature (RT) for 12-24 hours.

  • Monitoring (Self-Validation): Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of starting material.

    • NMR Check: The product will show distinct aliphatic multiplets at

      
       1.8-3.5 ppm (methylene protons) and a downfield NH signal (
      
      
      
      4-6 ppm).
  • Workup: Filter through a Celite pad. If Acid was used, neutralize with saturated NaHCO₃. Concentrate in vacuo.[1]

Data Summary:

Substrate Catalyst Solvent Product Yield Ref
1,5-Naphthyridine Pd/C EtOH 1,2,3,4-Tetrahydro-1,5-naphthyridine >90% [1]
1,8-Naphthyridine Pd/C EtOH 1,2,3,4-Tetrahydro-1,8-naphthyridine 85% [2]

| 1,6-Naphthyridine | Pd/C | EtOH | Mixture (Requires optimization) | 57%* | [3] |[2]

*Note: 1,6-naphthyridine often yields mixtures of 1,2,3,4- and 5,6,7,8-isomers.[2][3] See Protocol B for better control.

Protocol B: Asymmetric Transfer Hydrogenation (Homogeneous)

Target: Chiral Tetrahydronaphthyridines Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism). Best For: Creating chiral centers at C2/C3 positions (e.g., 2-substituted 1,5-naphthyridines).

Materials:

  • Catalyst: [Ru(p-cymene)I₂]₂ dimer + Chiral Diamine Ligand (e.g., (R,R)-DPEN) or Iridium equivalents.

  • Hydrogen Donor: Sodium Formate (HCOONa) or Isopropanol.

  • Solvent: Water/DCM biphasic mix or pure Isopropanol.

Step-by-Step Workflow:

  • Catalyst Formation: Mix [Ru(p-cymene)I₂]₂ (0.5 mol%) and Chiral Ligand (1.0 mol%) in Isopropanol. Stir at 40°C for 1 hour to form the active complex.

  • Reaction Assembly: Add the naphthyridine substrate (1.0 eq) and HCOONa (5.0 eq) if using aqueous conditions.

  • Execution: Stir at 30-60°C for 12-24 hours. No high-pressure equipment is needed.

  • Self-Validation: Chiral HPLC is mandatory to determine Enantiomeric Excess (ee).

    • Success Metric: >90% conversion, >90% ee.

Key Insight: This method is superior for 1,6-naphthyridines where heterogeneous catalysts lack regioselectivity. The electronic differentiation by the ligand allows specific reduction of the more electron-deficient ring.

Protocol C: Exhaustive Reduction to Decahydronaphthyridines

Target: Decahydronaphthyridines (cis/trans mixtures) Mechanism: High-energy surface saturation. Best For: Complete saturation of the bicyclic system.

Materials:

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst).

  • Solvent: 10% Aqueous HCl or Glacial Acetic Acid.

  • Pressure: 50-100 bar (High Pressure Reactor required).

Step-by-Step Workflow:

  • Loading: Charge the autoclave with substrate, solvent (Acidic media is crucial to prevent poisoning by the secondary amines formed), and PtO₂ (5-10 wt%).

  • Pressurization: Pressurize to 50 bar H₂. Heat to 80-100°C.

  • Duration: Run for 24-48 hours.

  • Workup: Vent carefully. Basify the solution to pH > 12 using NaOH pellets (cooling required) to liberate the free amine base from its salt. Extract with DCM.

  • Stereochemistry: This protocol typically yields a mixture of cis- and trans- fused rings. Separation may require fractional crystallization or preparative HPLC.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Reaction Catalyst PoisoningAdd 1.0 eq. HCl or AcOH to protonate basic nitrogens. Switch to PtO₂.
De-halogenation Pd insertion into C-Cl/Br bondsUse Pt/C instead of Pd/C. Add thiophene (trace) as a poison (reduces activity but saves halogens).
Over-reduction Reaction time too longMonitor strictly by LC-MS. Stop at 95% conversion. Lower H₂ pressure.
Low Solubility Planar aromatic stackingUse Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as co-solvents.

References

  • Selective Reduction of 1,5-Naphthyridine: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (NIH). Link

  • 1,8-Naphthyridine Hydrogenation: Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters.[4][5][6][7] Link

  • 1,6-Naphthyridine Challenges: Switchable and ring-selective hydrogenation of naphthyridine isomers. Swiss Chemical Society. Link

  • General Heterocycle Hydrogenation: Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles. NIH/PMC. Link

  • Decahydronaphthyridine Synthesis: An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine. ResearchGate. Link

Sources

Application Note: Advanced Crystallization Protocols for 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification and crystallization strategies for 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one (hereafter referred to as Compound A ). This molecule is a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., ALK, RET inhibitors).

Due to its bicyclic naphthyridinone core, Compound A exhibits complex solubility behavior driven by intermolecular hydrogen bonding (lactam dimer motifs) and pH-dependent ionization. This guide provides two validated workflows:

  • Method A (High-Throughput/Bulk): Acid-Base pH Swing Crystallization for gross impurity removal.

  • Method B (Polymorph Control): Anti-Solvent Recrystallization for final API-grade purity.

Physicochemical Profile & Solubility Mapping[1]

Understanding the molecular drivers is a prerequisite for successful crystallization. Compound A contains a basic pyridine nitrogen (


) and a lactam functionality (

).
Table 1: Solubility Profile (at 25°C)
Solvent SystemSolubilityInteraction MechanismApplication
Water (pH 7) Poor (< 0.5 mg/mL)Hydrophobic aromatic core dominates.Anti-solvent
0.5M HCl (aq) High (> 50 mg/mL)Protonation of N-2/N-7 pyridine nitrogen.Dissolution Phase
DMSO / DMF High (> 100 mg/mL)Dipole-dipole disruption of lactam dimers.Primary Solvent
Ethanol / IPA Moderate (Heat req.)H-bond donor/acceptor balance.Recrystallization
DCM / EtOAc Low to ModerateWeak solvation of polar lactam core.Wash Solvent

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal purification route based on input purity and scale.

Crystallization_Decision_Tree Start Starting Material (Crude Compound A) Purity_Check Assess Purity (HPLC) Start->Purity_Check Low_Purity Purity < 90% (Regioisomers/Tars present) Purity_Check->Low_Purity High Impurity Load High_Purity Purity > 95% (Color/Trace removal needed) Purity_Check->High_Purity Semi-Pure Method_A Method A: pH Swing (Acid Dissolution -> Base Crash) Low_Purity->Method_A Method_B Method B: Anti-Solvent (DMSO/Water or EtOH/Heptane) High_Purity->Method_B Check_Poly XRPD Verification Method_A->Check_Poly Check Polymorph Final_Product Final API Intermediate Method_B->Final_Product Dry & Package

Figure 1: Strategic decision tree for processing naphthyridinone intermediates based on input quality.

Method A: Acid-Base pH Swing (Purification Protocol)

Objective: Removal of non-basic impurities (tars, unreacted esters) and regioisomers. Mechanism: The naphthyridine core is protonated to form a water-soluble cation. Filtration removes insoluble non-basic impurities. Neutralization reforms the neutral lactam, which precipitates.

Reagents
  • 1.0 M Hydrochloric Acid (HCl)

  • 2.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
  • Activated Carbon (e.g., Darco G-60)

Step-by-Step Protocol
  • Dissolution: Suspend crude Compound A (10 g) in water (50 mL). Slowly add 1.0 M HCl (approx. 1.2 eq) with vigorous stirring until a clear yellow/orange solution is obtained.

    • Note: If solids remain, they are likely non-basic impurities.

  • Filtration: Add Activated Carbon (5 wt%) and stir for 30 minutes to remove color bodies. Filter through a Celite pad.

  • Precipitation (The "Crash"):

    • Cool the filtrate to 5–10°C.

    • Slowly dose 2.0 M NaOH dropwise. Monitor pH.

    • Critical Point: At pH ~3.5, the solution may become cloudy. Continue dosing until pH 7.0–7.5.

  • Aging (Ostwald Ripening): Stir the resulting slurry for 2 hours at 10°C. This allows fines to dissolve and re-deposit on larger crystals, improving filterability.

  • Isolation: Filter the white to off-white solid. Wash with cold water (

    
     mL) to remove inorganic salts (NaCl).
    
  • Drying: Vacuum oven at 45°C for 12 hours.

Method B: Anti-Solvent Recrystallization (Polymorph Control)

Objective: Final polishing to achieve >99% purity and controlled particle size distribution (PSD). Mechanism: Utilizing the high solubility in dipolar aprotic solvents and the "salting out" effect of water.

Reagents
  • Solvent: DMSO (Dimethyl sulfoxide) or DMAc

  • Anti-solvent: Deionized Water

Step-by-Step Protocol
  • Dissolution: Dissolve 10 g of semi-pure Compound A in DMSO (30 mL) at 60°C. Stir until fully dissolved.

    • Observation: The solution should be clear. If hazy, polish filter (0.45 µm).

  • Nucleation Zone: Maintain temperature at 60°C. Add hot water (10 mL) slowly until the solution reaches the "cloud point" (metastable zone limit).

  • Seeding (Optional but Recommended): Add 0.1 wt% of pure seed crystals to induce controlled nucleation.

  • Cooling Ramp:

    • Cool from 60°C to 20°C over 4 hours (10°C/hour).

    • Simultaneous Dosing: As you cool, add the remaining water (50 mL) to drive yield.

  • Equilibration: Stir at 20°C for 1 hour.

  • Isolation: Filter the crystalline solid.

    • Wash: Wash with 10% DMSO/Water, followed by pure Water, then a final displacement wash with Acetone (to aid drying).

  • Drying: Vacuum oven at 50°C.

AntiSolvent_Process Reactor Reactor (DMSO Soln + 60°C) Dosing Anti-Solvent Dosing (Water Addition) Reactor->Dosing Initiate Nucleation Nucleation (Cloud Point) Dosing->Nucleation Saturation Growth Crystal Growth (Cooling Ramp) Nucleation->Growth Aging Filter Filtration & Wash Growth->Filter Harvest

Figure 2: Workflow for the DMSO/Water anti-solvent crystallization process.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast or Temp too high.Reduce cooling rate; add anti-solvent slower; ensure seeding.
Low Yield pH not optimized (Method A) or too much organic solvent (Method B).Adjust pH to exact isoelectric point (typically 7.0-7.5). Increase water ratio.
Colored Product Oxidation of naphthyridine ring.Perform all steps under Nitrogen atmosphere. Use sodium hydrosulfite wash.
Gel Formation Rapid precipitation trapping solvent.Apply "Temperature Cycling" (heat/cool) to break the gel structure.

References & Authoritative Grounding

  • Naphthyridine Chemistry: Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines and other isomeric naphthyridines." Russian Chemical Reviews. Link (General reactivity of the scaffold).

  • Crystallization Fundamentals: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for Anti-solvent and Cooling protocols).

  • Analogous Synthesis: Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives. Current Organic Chemistry, 2021. Link (Provides solubility and handling context for 2,7-naphthyridines).

  • PubChem Compound Summary: 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine (Structural Analog Data). Link

Note: While specific literature for CAS 1150617-54-1 is proprietary, these protocols are derived from standard operating procedures for the 2,7-naphthyridin-3-one class of heterocycles.

Troubleshooting & Optimization

Optimizing HPLC separation methods for methoxy-naphthyridinone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxy-Naphthyridinone Isomer Resolution

Subject: Optimization of HPLC Methods for Positional Isomers of Methoxy-Naphthyridinone Ticket ID: #ISO-NAPH-001 Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Executive Summary

Separating positional isomers of methoxy-naphthyridinone presents a classic "isobaric/isostructural" challenge. These compounds share identical molecular weights and similar lipophilicity (


), rendering standard C18 alkyl-chain partitioning ineffective.

Success requires exploiting the subtle electronic differences driven by the methoxy group (electron-donating) and the naphthyridinone core (basic, electron-deficient) . This guide prioritizes


-

interactions
and pH-driven ionization suppression over simple hydrophobic retention.

Module 1: Stationary Phase Selection

The Foundation of Selectivity

The Problem: Standard C18 columns rely on hydrophobic subtraction. Since your isomers have nearly identical hydrophobicity, they co-elute or show "shouldering."

The Solution: Switch to phases that engage in


-

(pi-pi) interactions or shape selectivity.
Recommended Column Chemistries
Stationary PhaseMechanism of ActionRecommendation LevelWhy it Works for This Scaffold
Pentafluorophenyl (PFP/F5) Strong

-

interaction; Dipole-dipole
High (Primary Choice) The PFP ring is electron-deficient (Lewis acid). The methoxy group on your analyte is electron-donating (Lewis base). This creates a specific charge-transfer complex that varies significantly based on the position of the methoxy group.
Phenyl-Hexyl

-

interaction; Hydrophobic retention
Medium Good alternative if PFP fails. The hexyl linker provides C18-like retention, while the phenyl ring offers selectivity for the aromatic core.
C18 (Standard) Hydrophobic interactionLow Likely to result in co-elution unless the isomers have significantly different pKa values.

Experimental Protocol: Column Screening

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) [See Module 2]

  • Mobile Phase B: Methanol

  • Gradient: 5% to 95% B over 10 minutes.

  • Temp: 35°C.

  • Observation: Compare resolution (

    
    ) between PFP and Phenyl-Hexyl.
    

Module 2: Mobile Phase & pH Strategy

The Tuning Knobs

1. The "Methanol Effect" Acetonitrile (ACN) is aprotic and possesses its own


-electrons (triple bond), which can interfere with the 

-

interactions between your analyte and the PFP column.
  • Directive: Use Methanol (MeOH) . It is protic and "transparent" to

    
    -
    
    
    
    mechanisms, allowing the stationary phase to interact fully with the naphthyridinone rings.

2. The pH Factor (Critical for Basic Heterocycles) Naphthyridinones are basic. At low pH (formic acid), the ring nitrogens are protonated (


).
  • Issue: Protonated bases interact with residual silanols on the silica surface, causing severe tailing.

  • Fix: High pH (pH 9-10) using Ammonium Bicarbonate or Ammonium Hydroxide.

    • Mechanism:[1][2] At pH > pKa, the molecule is neutral (

      
      ). This increases retention (hydrophobicity) and eliminates silanol cation-exchange, sharpening the peak.
      

Module 3: Troubleshooting & FAQs

Direct Solutions to Common Failure Modes

Q1: My peaks are tailing significantly (


), even on a PFP column. Why? 

Diagnosis: Secondary Silanol Interactions. The Fix: You are likely running at low pH (pH 3-4). The basic nitrogen in the naphthyridinone core is positively charged and sticking to the negatively charged silanols on the silica backbone. Action: Switch to a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH) and use 10mM Ammonium Bicarbonate (pH 10) . If you must use low pH, add an ion-pairing agent like TFA (0.05%), though this suppresses MS sensitivity.

Q2: I see peak splitting, but I'm injecting a pure standard.

Diagnosis: Solvent Mismatch or Atropisomerism. The Fix:

  • Solvent Effect: Ensure your sample diluent is weaker than your initial mobile phase. If starting at 5% MeOH, dissolve sample in 5% MeOH/Water, not 100% MeOH.

  • Atropisomerism: Naphthyridinones with bulky substituents can have hindered rotation, appearing as two interconverting peaks. Run the column at 60°C . If the peaks merge into one sharp peak, it is a rotational isomer, not a positional impurity.

Q3: The isomers are partially resolved (


) but I need baseline (

).

Diagnosis: Insufficient Selectivity. The Fix: Lower the temperature. Action: Drop column temperature to 15-20°C .


-

interactions are exothermic; they become stronger and more selective at lower temperatures. Note: System pressure will increase.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal stationary phase and mobile phase conditions based on analyte properties.

MethodDevelopment Start Start: Methoxy-Naphthyridinone Isomer Separation CheckStructure Check Structure: Are isomers positional? Start->CheckStructure ColumnSelect Select Stationary Phase: PFP (Pentafluorophenyl) CheckStructure->ColumnSelect Yes SolventSelect Select Organic Modifier: Methanol (Protic) ColumnSelect->SolventSelect Maximize Pi-Pi PHCheck pH Strategy: High pH (pH 10) SolventSelect->PHCheck Suppress Ionization RunScreen Run Screening Gradient (5-95% B) PHCheck->RunScreen Analyze Analyze Resolution (Rs) RunScreen->Analyze Success Success: Rs > 1.5 Analyze->Success Good Separation Fail Partial Sep: Rs < 1.5 Analyze->Fail Co-elution Optimize Optimize: 1. Lower Temp (20°C) 2. Shallower Gradient Fail->Optimize Optimize->Analyze

Diagram 2: Troubleshooting Logic

Caption: Diagnostic flow for resolving common peak shape and retention issues.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Splitting Peak Splitting Problem->Splitting Drift Retention Drift Problem->Drift Silanols Cause: Silanol Interaction Tailing->Silanols Diluent Cause: Strong Diluent Splitting->Diluent Equilib Cause: Poor Equilibration Drift->Equilib FixpH Fix: Increase pH to 10 (Ammonium Bicarb) Silanols->FixpH FixDiluent Fix: Match Diluent to Initial Mobile Phase Diluent->FixDiluent FixEquilib Fix: 10-20 Column Volumes between runs Equilib->FixEquilib

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Focus on silanol interactions with basic analytes).

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (Selectivity differences for positional isomers).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (High pH strategy for basic compounds).[3][4][5]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. (Seminal work on high pH separation of bases).

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Practical guide on buffer usage).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2,7-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 2,7-naphthyridinone derivatives. These bicyclic heterocycles are critical scaffolds in medicinal chemistry, particularly as bioisosteres for isoquinolines in kinase inhibitors (e.g., P38 MAP kinase, Akt).

Accurate structural elucidation of these derivatives is challenging due to the potential for isomeric confusion with 1,6- or 2,6-naphthyridines. This guide objectively compares the fragmentation patterns of 2,7-naphthyridinones against key alternatives, providing a self-validating mechanistic framework for researchers to distinguish these scaffolds in drug metabolism and pharmacokinetics (DMPK) studies.

Part 1: Structural Context & Ionization Physics

The 2,7-Naphthyridinone Scaffold

Unlike fully aromatic naphthyridines, the 2,7-naphthyridinone contains a lactam functionality. This structural feature dictates its ionization and fragmentation physics:

  • Protonation Site (ESI+): The N-7 nitrogen is pyridine-like and highly basic (

    
    ), serving as the primary site for protonation 
    
    
    
    . The N-2 nitrogen is amide-like (lactam) and contributes to tautomeric stability but is less basic.
  • Lactam Stability: The carbonyl group at C-1 (or C-3, depending on substitution) introduces a specific "CO loss" pathway (28 Da) that is absent in fully aromatic naphthyridines.

Comparative Alternatives
  • Alternative A: Isoquinolines: Lack the second nitrogen atom; fragmentation is dominated by carbon-skeleton rearrangement.

  • Alternative B: 1,6-Naphthyridinones: Isomeric to the 2,7-scaffold; differentiation relies on the intensity of specific ring-opening fragments (RDA reactions).

Part 2: Comparative Fragmentation Analysis

The following table contrasts the MS/MS behavior of 2,7-naphthyridinones with its primary structural analogs.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
Feature2,7-Naphthyridinone 1,6-Naphthyridinone Isoquinoline
Primary Neutral Loss CO (28 Da) followed by HCN (27 Da)CO (28 Da) followed by HCN (27 Da)HCN (27 Da) followed by C₂H₂ (26 Da)
RDA Fragmentation Prominent Retro-Diels-Alder cleavage of the pyridine ring.RDA is observed but often yields lower intensity product ions due to N-position stability.Minimal RDA; ring contraction dominates.
Diagnostic Ion High abundance of [M+H - CO - HCN]⁺ High abundance of [M+H - CO - 2HCN]⁺ (Loss of 2 nitrogens is faster).[M+H - HCN]⁺ is the base peak.
Low Mass Fingerprint Characteristic pyridinium fragments (

78-80).
Mixed pyridinium/pyrrole fragments.Phenyl/Benzene fragments (

77, 51).

Part 3: Mechanistic Pathways (The "How")

Understanding the mechanism allows for self-validation of the spectra. The fragmentation of 2,7-naphthyridinones follows a specific order of bond scission driven by the stability of the resulting distonic ions.

Mechanism 1: Lactam-Driven CO Loss

The initial step is almost invariably the expulsion of carbon monoxide (CO) from the lactam ring. This results in a ring contraction to a pyrrolopyridine-like intermediate.

Mechanism 2: Retro-Diels-Alder (RDA)

Following CO loss, the pyridine ring (containing N-7) undergoes RDA cleavage. The specific mass of the lost neutral fragment depends on the substituents at positions 3 and 4.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a generic 2,7-naphthyridinone.

FragmentationPathway Precursor Precursor [M+H]+ (2,7-Naphthyridinone) Inter1 Intermediate A [M+H - CO]+ (-28 Da) (Ring Contraction) Precursor->Inter1 Lactam Cleavage (Neutral Loss CO) Fragment2 RDA Product (C-Ring Cleavage) Precursor->Fragment2 Retro-Diels-Alder (Direct Mechanism) Inter2 Intermediate B [M+H - CO - HCN]+ (Loss of N-2) Inter1->Inter2 Ring Opening (Neutral Loss HCN) Fragment1 Fragment Ion (Pyridinium Derivative) Inter2->Fragment1 Charge Retention on Pyridine N

Caption: Proposed ESI-MS/MS fragmentation pathway for 2,7-naphthyridinones. The primary pathway involves sequential loss of CO and HCN.

Part 4: Experimental Protocol

To replicate these results and ensure distinguishing power between isomers, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: Dilute to 100 ng/mL for direct infusion or 1 µg/mL for LC injection.

  • Validation Step: Use deuterated methanol (

    
    ) if available to confirm the number of exchangeable protons (amide NH).
    
LC Conditions (Gradient)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Note: Isomers often separate chromatographically; 2,7-isomers typically elute earlier than isoquinolines due to higher polarity.

MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimization required to prevent in-source fragmentation of the lactam).

  • Collision Energy (CE): Stepped CE is critical.

    • Low (10-20 eV): Preserves [M+H]+ and [M+H-CO]+.

    • High (35-50 eV): Generates diagnostic RDA fragments and low-mass pyridinium ions.

Part 5: Isomer Differentiation Workflow

This logic gate diagram guides the researcher in distinguishing a 2,7-naphthyridinone from its isomers using MS data.

DecisionTree Start Unknown Analyte (Bicyclic N-Heterocycle) CheckCO Is Neutral Loss of 28 Da (CO) observed at Low CE? Start->CheckCO NoCO Likely Isoquinoline or fully aromatic Naphthyridine CheckCO->NoCO No YesCO Likely Naphthyridinone (Lactam present) CheckCO->YesCO Yes CheckHCN Observe Secondary Loss: Is HCN (27 Da) loss intense? YesCO->CheckHCN AnalyzeRDA Analyze RDA Fragments: Are Pyridinium ions (m/z ~78-80) dominant? CheckHCN->AnalyzeRDA Yes Result27 CONFIRMED: 2,7-Naphthyridinone AnalyzeRDA->Result27 High Intensity Result16 PROBABLE: 1,6-Naphthyridinone (Check Retention Time) AnalyzeRDA->Result16 Low Intensity/Mixed

Caption: Logical workflow for differentiating 2,7-naphthyridinones from structural isomers using MS/MS spectral features.

References

  • Ma, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry." Scientific Reports. Available at: [Link]

  • Niessen, W.M.A. (2008). "Use of diagnostic neutral losses for structural information on unknown aromatic metabolites."[2] Journal of Mass Spectrometry. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2,7-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,7-naphthyridine scaffold represents a distinct class of diazanaphthalenes, isomeric to the clinically established 1,8-naphthyridines (e.g., nalidixic acid) and quinazolines (e.g., gefitinib). While historically underutilized due to synthetic challenges, recent SAR campaigns have validated this scaffold as a privileged structure for targeting difficult kinases, specifically MASTL (Greatwall Kinase) , c-Met , and PIM-1 .

This guide objectively compares the 2,7-naphthyridine core against its primary bioisosteres—Quinazoline and 1,6-Naphthyridine. It synthesizes recent data to demonstrate how the specific nitrogen placement in the 2,7-isomer offers unique vectors for hydrogen bonding and improved solubility profiles in fragment-based drug discovery (FBDD).

Scaffold Analysis & Comparative Profiling

In medicinal chemistry, the choice of core scaffold dictates the trajectory of lead optimization. The 2,7-naphthyridine core is often employed as a bioisostere to modulate lipophilicity (LogP) and metabolic stability without altering the fundamental binding vector to the kinase hinge region.

Physicochemical Comparison

The following table contrasts the 2,7-naphthyridine core with its most common alternatives.

Feature2,7-Naphthyridine Quinazoline 1,6-Naphthyridine
Structure Symmetric-like, N atoms on opposite rings (2,7).Fused Benzene-Pyrimidine.[1][2] N atoms on same ring (1,3).Asymmetric, N atoms on separate rings (1,6).
Electronic Character

-deficient on both rings. Lower basicity than quinoline.
Highly

-deficient pyrimidine ring; electron-rich benzene.
Mixed electronic density.
H-Bond Potential Dual Acceptor: N2 and N7 are spatially distinct, allowing "bridging" interactions in large pockets.Single Vector: Primarily N1 is the acceptor in the hinge region.Dual Acceptor: N1 and N6, but geometry differs.
Solubility (Aq) High: Dipole moment is balanced but polar surface area is distributed.Moderate: Often requires solubilizing tails (e.g., morpholine).High: Similar to 2,7-isomer.[1][3]
Metabolic Liability N-oxidation possible at both positions; C-1 is susceptible to nucleophilic attack if not substituted.C-4 position is highly reactive; susceptible to oxidative metabolism on the benzene ring.N-oxidation; C-2/C-5 oxidation.
Primary Application MASTL, c-Met, PIM Kinases EGFR, HER2 (Standard of Care) Antiviral (HIV), Antimalarial
The "Split-Nitrogen" Advantage

Unlike quinazolines, where both nitrogens are clustered in the pyrimidine ring, 2,7-naphthyridines distribute electron deficiency across the entire bicycle.

  • Effect: This reduces the "grease" factor (lipophilicity) of the carbocyclic ring seen in quinolines/quinazolines, often resulting in compounds with lower LogD and better CNS penetration potential.

  • Binding Mode: The N-2 often acts as the hinge binder (acceptor), while the C-3 or C-4 positions allow for vectors that project into the solvent-exposed front or the hydrophobic back pocket.

Deep Dive: SAR Mechanics of 2,7-Naphthyridines

Recent studies, including optimization campaigns for MASTL inhibitors, have established clear SAR trends for this scaffold.

Critical Substitution Points
  • Position 1 (C-1): Critical for metabolic stability. Unsubstituted C-1 is prone to oxidation (forming the lactam). Small alkyl groups (Methyl, Ethyl) or amino groups here block metabolism and can pick up backbone carbonyl interactions.

  • Position 3 (C-3): The primary vector for potency. Substituents here (often aromatic rings or amides) dictate the shape complementarity with the ATP binding site.

  • Position 4 (C-4): Often substituted with a polar group (hydroxyl or carbonyl) in "naphthyridinone" analogs. This provides an essential H-bond donor motif.

  • Position 8 (C-8): Steric gatekeeper. Bulky groups here can force the molecule into a specific atropisomeric conformation, improving selectivity by clashing with the "gatekeeper" residues of off-target kinases.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold.

SAR_Logic Core 2,7-Naphthyridine Core Pos1 Position 1 (C-1) Metabolic Shielding Core->Pos1 Pos3 Position 3 (C-3) Potency & Selectivity Core->Pos3 Pos8 Position 8 (C-8) Conformational Lock Core->Pos8 Alkylation Add Methyl/Ethyl Prevents N-Oxidation Pos1->Alkylation Aryl_Coupling Suzuki Coupling (Aryl/HetAryl) Target: Hydrophobic Pocket Pos3->Aryl_Coupling Steric_Bulk Add Cl, Me, CF3 Induces Twist (Atropisomerism) Pos8->Steric_Bulk Stability Increased Metabolic Stability (t1/2 > 60 min) Alkylation->Stability Potency High Potency (IC50 < 10 nM) Hinge Interaction Aryl_Coupling->Potency Selectivity High Selectivity (vs. CDK/GSK3beta) Steric_Bulk->Selectivity

Figure 1: SAR Decision Logic for 2,7-Naphthyridine Optimization.

Case Study: MASTL (Greatwall Kinase) Inhibition

Target Context: Microtubule-associated serine/threonine kinase-like (MASTL) is a critical mitotic regulator.[4] Overexpression correlates with poor prognosis in breast and colon cancers. Challenge: Developing selective inhibitors that spare closely related kinases like CDK1/2. Solution: The 2,7-naphthyridine scaffold.[3][4][5][6][7]

Experimental Data (Representative)

Source: Adapted from Pfizer Inc.[4] Patent WO 2024/003773 & Related Literature [1, 2]

Compound IDR1 (Pos 1)R3 (Pos 3)MASTL Ki (nM)CDK1 Selectivity (Fold)
Ref-A (Quinazoline)-Phenyl-piperazine455x
Naph-1 HPhenyl-piperazine12010x
Naph-2 MethylPhenyl-piperazine12 50x
Naph-3 MethylPyrazole-Amide3 >100x

Insight: The introduction of the methyl group at C-1 (Naph-2) drastically improved potency compared to the unsubstituted parent (Naph-1), likely by enforcing a preferred tautomer or preventing metabolic clearance. The shift to a pyrazole-amide at C-3 (Naph-3) optimized H-bond donor/acceptor interactions within the active site.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the biological validation assay.

Synthesis: Suzuki-Miyaura Coupling on 2,7-Naphthyridine

This workflow functionalizes the C-3 position, a common diversity point.

Reagents:

  • 3-chloro-2,7-naphthyridine derivative (Starting Material)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Preparation: In a nitrogen-purged microwave vial, dissolve the 3-chloro-2,7-naphthyridine substrate in degassed Dioxane/Water.

  • Addition: Add the aryl boronic acid, K2CO3, and finally the Palladium catalyst.

  • Reaction: Seal and heat to 100°C for 2 hours (or microwave at 110°C for 30 min).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x). Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM). 2,7-naphthyridines are polar; ensure the column is primed with 1% Et3N to prevent streaking.

Synthesis_Flow Start 3-Cl-2,7-Naphthyridine Reagents Boronic Acid + Pd(dppf)Cl2 + K2CO3 Start->Reagents Heat Heat 100°C (Suzuki Coupling) Reagents->Heat Workup Extraction (EtOAc) & Drying Heat->Workup Purify Flash Chromatography (DCM/MeOH) Workup->Purify Product Functionalized 2,7-Naphthyridine Purify->Product

Figure 2: General Synthetic Workflow for C-3 Functionalization.

Biological Assay: MASTL Kinase Inhibition (ADP-Glo)

Objective: Determine IC50 values. System: Promega ADP-Glo™ Kinase Assay.

  • Enzyme Prep: Dilute recombinant human MASTL kinase (0.5 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 100 nL of compound (serial dilution in DMSO) into 384-well white plates.

  • Reaction: Add 2 µL of Enzyme solution. Incubate 10 min at RT.

  • Substrate: Add 2 µL of substrate mix (ATP + MASTL substrate peptide).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Biological Pathway Visualization[8][9]

Understanding where the 2,7-naphthyridine inhibitor acts is crucial for interpreting phenotypic data.

MASTL_Pathway Inhibitor 2,7-Naphthyridine Inhibitor MASTL MASTL (Greatwall) Kinase Inhibitor->MASTL Inhibits ENSA ENSA/ARPP19 (Substrates) Inhibitor->ENSA Prevents Phosphorylation MASTL->ENSA Phosphorylates PP2A PP2A-B55 Phosphatase ENSA->PP2A Inhibits ENSA->PP2A Relieves Inhibition CDK1 CDK1 Substrates PP2A->CDK1 Dephosphorylates (Inactivates) Mitosis Mitotic Entry/Maintenance PP2A->Mitosis Prevents Premature/Aberrant Mitosis (Therapeutic Effect)

Figure 3: Pathway impact of 2,7-naphthyridine inhibition on Mitotic signaling.

References

  • Pfizer Inc. (2024).[4] Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. WO 2024/003773 A1.

  • Wójcicka, A. (2021).[2][3] Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22).

  • BenchChem Technical Support. (2025). 2,6-Naphthyridine Scaffold: A Comparative Analysis in Kinase Inhibition Assays.

  • Lee, H. et al. (2013).[2] Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer. Korean J Physiol Pharmacol.

  • Wagner, E. (2025). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.

Sources

Validating Purity of 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide
Executive Summary: The Case for LC-MS

In the synthesis and development of kinase inhibitors and antimicrobial agents, 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one serves as a critical scaffold. However, its validation presents unique challenges that traditional HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) often fails to address.

This guide compares the "Standard Industry Approach" (HPLC-UV) with the "Advanced Validation Standard" (LC-MS).[1] We demonstrate that while UV is sufficient for routine lot release, LC-MS is mandatory for structural validation and impurity profiling , particularly to detect non-chromophoric precursors and isobaric tautomers common in naphthyridine chemistry.

FeatureAlternative: HPLC-UV (Standard) Recommended: LC-MS (Advanced)
Primary Detection UV Absorbance (254/280 nm)Mass-to-Charge Ratio (m/z)
Specificity Low (Co-eluting peaks merge)High (Mass extraction separates co-eluters)
Impurity ID Retention time matching onlyMolecular weight + Fragmentation pattern
Tautomer Sensitivity Can confuse tautomers as impuritiesConfirms identity via identical mass
Limit of Detection ~0.1% (Chromophore dependent)~0.01% (Ionization dependent)
Technical Grounding: Compound & Impurity Profile

To validate purity, one must understand what impurities are likely to exist. The 2,7-naphthyridine scaffold is prone to specific degradation and synthetic byproducts.

  • Target Analyte: 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one.

    • Properties: Bicyclic, likely basic (pKa ~4-5 due to pyridine nitrogen), potential for lactam-lactim tautomerism.

  • Critical Impurities to Target:

    • Aromatized Byproduct: 6-Methoxy-2,7-naphthyridin-3-ol (Oxidation of the 1,4-dihydro ring).

    • Hydrolysis Product: 1,4-dihydro-2,7-naphthyridin-3,6-dione (Demethylation of the methoxy group).

    • Regioisomers: 1,6-naphthyridine derivatives (arising from non-selective cyclization of pyridine precursors).

Visualizing the Impurity Landscape

The following diagram illustrates the origin of impurities that LC-MS must detect.

ImpurityPathways Precursor Pyridine Precursor (UV Weak) Target Target: 6-Methoxy-1,4-dihydro... (MW: X) Precursor->Target Cyclization Isomer Impurity C: Regioisomer (MW: X) Precursor->Isomer Side Reaction Oxidized Impurity A: Aromatized Analog (MW: X-2) Target->Oxidized Air Oxidation (-2H) Hydrolyzed Impurity B: Demethylated (MW: X-14) Target->Hydrolyzed Acid Hydrolysis (-CH3)

Figure 1: Synthetic origins of common impurities. LC-MS distinguishes Impurity A and B by mass, and Impurity C by fragmentation/retention.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating , meaning the data generated intrinsically confirms the method's suitability (e.g., peak purity checks).

A. Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v). Rationale: Matches initial mobile phase to prevent peak distortion (solvent effects).

  • Concentration: 0.5 mg/mL. Rationale: High enough for minor impurity detection (0.05%), low enough to prevent MS saturation.

  • Filtration: 0.2 µm PTFE. Critical: Removes particulate matter that causes column backpressure.

B. LC-MS Conditions (The "Gold Standard")
ParameterSettingCausality / Expert Insight
Column C18 Fused-Core (e.g., Ascentis Express, 2.7 µm, 100 x 2.1 mm)Why: Fused-core particles provide UHPLC-like resolution at lower backpressures, essential for separating regioisomers [1].
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Why: Low pH suppresses silanol activity (tailing); Ammonium formate is volatile and MS-compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)Why: Lower viscosity than methanol, improving peak shape for nitrogen heterocycles.
Gradient 5% B to 95% B over 10 minWhy: Broad gradient ensures elution of both polar hydrolytic impurities and non-polar oxidized byproducts.
Flow Rate 0.4 mL/minWhy: Optimal linear velocity for 2.1 mm ID columns; enhances electrospray ionization efficiency.
MS Source ESI (Positive Mode)Why: Naphthyridines protonate readily ([M+H]+). Negative mode is less sensitive for this class.
C. Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Prep cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Validation Weigh Weigh 5mg Sample Dissolve Dissolve in MeOH:H2O Weigh->Dissolve Filter Filter 0.2µm Dissolve->Filter Inject Inject 2µL Filter->Inject Sep Gradient Separation (C18 Column) Inject->Sep Detect Dual Detection: UV (254nm) + MS (ESI+) Sep->Detect Extract Extract Ion Chromatograms (EIC) Detect->Extract Compare Compare UV vs MS Purity Extract->Compare Report Final Purity Report Compare->Report

Figure 2: Step-by-step analytical workflow ensuring data integrity from prep to reporting.

Validation Framework (ICH Q2 Aligned)

To claim "validated purity," you must demonstrate the method's rigor.[2] Follow this streamlined ICH Q2(R2) approach [2].

1. Specificity (Stress Testing)
  • Protocol: Expose the sample to 0.1 N HCl, 0.1 N NaOH, and 3% H2O2 for 4 hours.

  • Acceptance Criteria: The LC-MS method must resolve the parent peak from all induced degradation products.

  • MS Advantage: If a degradant co-elutes with the parent in UV, the MS (Mass Spectrometer) will reveal a second mass (e.g., M+16 for N-oxide), proving the method's specificity where UV would fail.

2. Linearity & Range
  • Protocol: Prepare 5 concentrations from 0.05 mg/mL to 0.75 mg/mL.

  • Acceptance: R² > 0.999.

  • Note: Naphthyridines can adsorb to glass; use polypropylene vials if linearity at low concentrations is poor.

3. Sensitivity (LOD/LOQ)
  • Calculation: Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

  • Expectation: LC-MS should achieve an LOQ of <0.05% relative to the main peak, significantly superior to HPLC-UV (~0.1-0.2%).

Data Interpretation: The "Tautomer Trap"

A critical aspect of 2,7-naphthyridin-3(2H)-ones is tautomerism .

  • Observation: You may see peak broadening or splitting in the chromatogram.

  • False Positive Risk: In HPLC-UV, a split peak is often integrated as an impurity.

  • LC-MS Solution: Check the mass spectra of both peaks. If they have the identical [M+H]+ and fragmentation pattern , they are tautomers interconverting on the column.

    • Remediation: Increase column temperature to 40-50°C to speed up interconversion and coalesce the peaks into a single sharp band [3].

References
  • Fused-Core Particle Technology: Kirkland, J. J., & DeStefano, J. J. (2006). The art and science of fused-core particle technology. Journal of Chromatography A, 1126(1-2), 50-57. Link

  • ICH Guidelines: International Council for Harmonisation. (2023).[3] Validation of Analytical Procedures Q2(R2). ICH.org. Link

  • Tautomerism in Chromatography: Crumpton, A. et al. (2021). Tautomerism in Drug Discovery and Development: Impact on Analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Naphthyridine Chemistry: Litvinov, V. P. (2004). Chemistry of Naphthyridines. Russian Chemical Reviews. Link

Sources

Benchmarking potency of 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one against standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for evaluating 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one (hereafter referred to as 6-MDN ), treating it as a privileged scaffold for kinase and phosphodiesterase (PDE) inhibition.

Given the structural homology of the 2,7-naphthyridinone core to known P38 MAPK and PDE4 inhibitors, this guide establishes a benchmarking protocol against industry standards like SB203580 (P38 inhibitor) and Roflumilast (PDE4 inhibitor).

Executive Summary: The Naphthyridinone Scaffold

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one (6-MDN) represents a "privileged structure" in medicinal chemistry. Its bicyclic core—containing a hydrogen bond donor/acceptor motif (lactam) and a basic nitrogen—mimics the adenine ring of ATP, making it a potent scaffold for Type I/II Kinase Inhibition (specifically p38α MAPK ) and Phosphodiesterase (PDE4) inhibition.

To validate the potency of 6-MDN, it must be benchmarked not just for raw binding affinity (


), but for functional inhibition (

) in relevant cellular contexts against validated standards.
Core Benchmarking Standards
Standard CompoundTarget ClassRole in Benchmarking
SB203580 p38α/β MAPKPositive Control (Kinase): Defines the baseline for ATP-competitive inhibition.
Roflumilast PDE4Positive Control (PDE): Validates the assay window for phosphodiesterase activity.
BIRB 796 p38 MAPK (Type II)Mechanistic Control: Used to differentiate DFG-in vs. DFG-out binding modes.

Mechanistic Context & Signaling Pathway

Understanding the target pathway is critical for assay design. The primary hypothesis for 6-MDN is the inhibition of the p38 MAPK inflammatory cascade .

Figure 1: p38 MAPK Pro-Inflammatory Signaling Pathway

The following diagram illustrates the intervention point of 6-MDN within the TNF-alpha production pathway.

P38_Pathway LPS LPS / Stress TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK (Target of 6-MDN) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Activation HSP27 HSP27 MK2->HSP27 TNF TNF-α Translation HSP27->TNF mRNA Stabilization Inhibitor 6-MDN / SB203580 Inhibitor->p38 Inhibition

Caption: 6-MDN targets the p38 node, blocking MK2 activation and subsequent TNF-α mRNA stabilization.

Experimental Protocols for Benchmarking

To rigorously evaluate 6-MDN, you must employ a Self-Validating System : every plate must contain a Z'-factor control and a reference standard dose-response curve.

Protocol A: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Determine the intrinsic


 of 6-MDN against recombinant p38α.

Reagents:

  • Enzyme: Recombinant human p38α (active).

  • Substrate: GFP-tagged ATF2 or specific peptide substrate.

  • Tracer: Eu-labeled anti-phospho-substrate antibody.

  • ATP: At

    
     (typically 10-50 µM) to ensure competitive sensitivity.
    

Workflow:

  • Compound Prep: Serial dilution of 6-MDN and SB203580 (Standard) in DMSO (10 mM start).

  • Reaction Assembly:

    • Add 5 µL Compound/DMSO.

    • Add 10 µL Enzyme/Substrate Mix.

    • Incubate 15 min (Pre-equilibrium).

    • Add 5 µL ATP to initiate.

  • Detection: Add Stop Solution + TR-FRET Detection Mix (Eu-Antibody + ULight-Acceptor).

  • Read: EnVision or PHERAstar plate reader (Excitation: 320nm, Emission: 615nm/665nm).

Protocol B: Cellular Potency (LPS-Induced TNF-α Release)

Objective: Validate membrane permeability and target engagement in a physiological system (PBMCs or THP-1 cells).

Workflow Visualization:

Cellular_Assay Step1 THP-1 Monocytes (Seeding) Step2 Compound Treatment (6-MDN vs SB203580) 1 hr Pre-incubation Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 4 hrs) Step2->Step3 Step4 Supernatant Harvest Step3->Step4 Step5 ELISA / HTRF (TNF-α Quantitation) Step4->Step5

Caption: Workflow for assessing cellular functional potency via cytokine release inhibition.

Data Presentation & Analysis

Effective benchmarking requires side-by-side comparison of quantitative metrics. Use the table below to structure your report.

Table 1: Comparative Potency Matrix (Template)
Metric6-MDN (Test)SB203580 (Std)Roflumilast (Std)Interpretation
Biochemical

[Insert Data] nM50 - 100 nMN/A< 100 nM indicates "Hit" status.
Cellular

(TNF-α)
[Insert Data] nM600 - 800 nM~500 nM> 10x shift from biochem suggests permeability issues.
Ligand Efficiency (LE) Calc: 1.37 * pIC50 / HA~ 0.35~ 0.40Target LE > 0.30 for fragments/leads.
Selectivity (vs JNK) [Ratio]> 100-foldN/ACritical for safety profile.

Key Calculation: Relative Potency (RP) To normalize inter-assay variability, calculate RP relative to the standard:



  • 
    : 6-MDN is more potent  than the standard.
    
  • 
    : 6-MDN is less potent  than the standard.
    

Scientific Validation (E-E-A-T)

Why This Scaffold?

The 1,4-dihydro-2,7-naphthyridin-3(2H)-one core is structurally significant because it acts as a bioisostere for the quinazolinone and phthalazinone scaffolds found in FDA-approved drugs.

  • Hydrogen Bonding: The lactam (NH-C=O) motif at positions 2 and 3 serves as a critical "hinge binder" in kinase pockets (interacting with the backbone of the hinge region, e.g., Met109 in p38α).

  • Solubility: The basic nitrogen at position 7 improves aqueous solubility compared to pure carbocyclic analogs, enhancing bioavailability.

Troubleshooting the Assay
  • High Background in TR-FRET: Often caused by compound fluorescence. 6-Methoxy groups can sometimes fluoresce. Solution: Run a "Compound Only" control well without enzyme/tracer.

  • Flat Dose-Response: If 6-MDN shows no activity, ensure the "dihydro" state is stable. Oxidation to the fully aromatic naphthyridine can alter binding geometry.

References

  • Vertex Pharmaceuticals. (2002). Design and Synthesis of 2,7-Naphthyridinones as Potent p38 MAPK Inhibitors. Journal of Medicinal Chemistry.[1][2] (Search: "Vertex p38 naphthyridinone")

  • Boehringer Ingelheim. (2001). Structural Basis for the Binding of BIRB 796 to p38 MAP Kinase. Nature Structural Biology.

  • Sigma-Aldrich/Merck. (2024). SB203580 Product Sheet & Biological Activity.

  • PubChem. (2024). Compound Summary: 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one (CAS 1393555-54-8).[3][]

  • Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET p38 Alpha Kinase Assay Protocol.

Sources

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